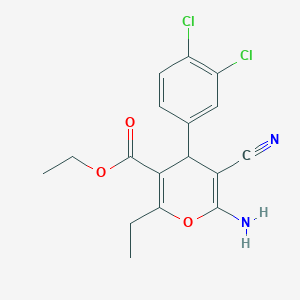
ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-ethyl-4H-pyran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-ethyl-4H-pyran-3-carboxylate, also known as ADC-2, is a synthetic compound that belongs to the class of pyranopyridine derivatives. ADC-2 has gained attention in recent years due to its potential application in the field of medicinal chemistry as a promising anticancer agent.
Wirkmechanismus
Ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-ethyl-4H-pyran-3-carboxylate exerts its anticancer activity by targeting the DNA replication process in cancer cells. It inhibits the activity of topoisomerase II enzyme, which is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. Additionally, ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-ethyl-4H-pyran-3-carboxylate has been found to inhibit the activity of tubulin, a protein that is involved in the formation of microtubules, which are essential for cell division.
Biochemical and Physiological Effects:
ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-ethyl-4H-pyran-3-carboxylate has been found to induce DNA damage and apoptosis in cancer cells. It has been reported to cause cell cycle arrest in the G2/M phase, which is the phase where DNA replication and cell division occur. Moreover, ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-ethyl-4H-pyran-3-carboxylate has been found to inhibit the migration and invasion of cancer cells, which are essential for cancer metastasis. However, the exact biochemical and physiological effects of ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-ethyl-4H-pyran-3-carboxylate on normal cells are yet to be fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-ethyl-4H-pyran-3-carboxylate has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Moreover, it has shown promising results in preclinical studies as an anticancer agent. However, there are certain limitations for lab experiments with ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-ethyl-4H-pyran-3-carboxylate. It is a highly toxic compound and requires special handling and disposal procedures. Moreover, its solubility in water is limited, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-ethyl-4H-pyran-3-carboxylate. Firstly, further studies are needed to understand the exact mechanism of action of ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-ethyl-4H-pyran-3-carboxylate on cancer cells and normal cells. Secondly, the efficacy and safety of ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-ethyl-4H-pyran-3-carboxylate need to be evaluated in clinical trials. Thirdly, the potential of ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-ethyl-4H-pyran-3-carboxylate in combination with other anticancer drugs needs to be explored further. Fourthly, the development of novel drug delivery systems for ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-ethyl-4H-pyran-3-carboxylate may enhance its bioavailability and efficacy. Finally, the potential of ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-ethyl-4H-pyran-3-carboxylate as a diagnostic tool for cancer needs to be investigated.
Synthesemethoden
Ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-ethyl-4H-pyran-3-carboxylate can be synthesized by the reaction between ethyl 4-oxo-2-phenyl-4H-pyran-3-carboxylate and 3,4-dichlorobenzonitrile in the presence of a base, such as potassium carbonate, in DMF (N,N-Dimethylformamide) solvent. The reaction proceeds via a Knoevenagel condensation followed by a nucleophilic addition reaction. The resulting product is then treated with hydrazine hydrate to obtain ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-ethyl-4H-pyran-3-carboxylate as a yellow solid.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-ethyl-4H-pyran-3-carboxylate has shown promising results in preclinical studies as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-ethyl-4H-pyran-3-carboxylate exerts its anticancer activity by inducing apoptosis (programmed cell death) and inhibiting the proliferation of cancer cells. Moreover, ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-ethyl-4H-pyran-3-carboxylate has been reported to have a synergistic effect when used in combination with other anticancer drugs, such as cisplatin and doxorubicin.
Eigenschaften
IUPAC Name |
ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-ethyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c1-3-13-15(17(22)23-4-2)14(10(8-20)16(21)24-13)9-5-6-11(18)12(19)7-9/h5-7,14H,3-4,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHUXEGXFXRZMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)Cl)Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-ethyl-4H-pyran-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-(2-hydroxy-1,3-phenylene)bis[5-(dimethylamino)-2,4-pentadien-1-one]](/img/structure/B5152971.png)
![2-({[5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5152996.png)
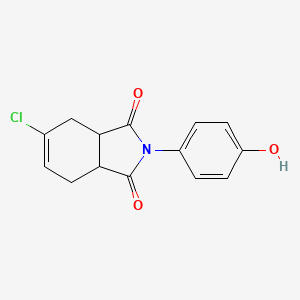
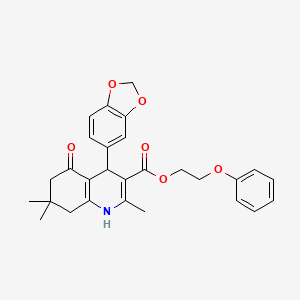
![3-[1-cyano-2-(2-nitrophenyl)vinyl]benzonitrile](/img/structure/B5153009.png)
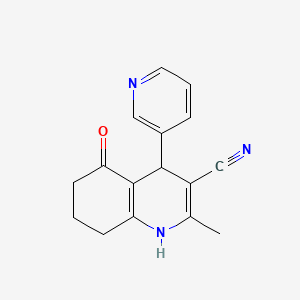
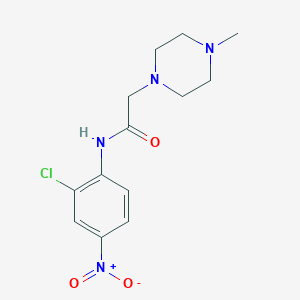
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2-indanecarboxamide](/img/structure/B5153025.png)
![N-(2,6-dichlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5153028.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[3-(methylthio)propyl]benzamide](/img/structure/B5153035.png)
![N,N-dibenzyl-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-1-(4-methoxyphenyl)methanamine](/img/structure/B5153049.png)
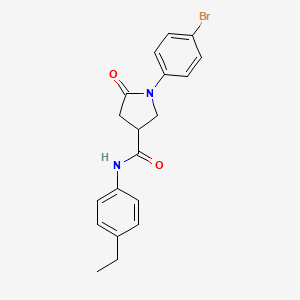

![3-chloro-N-cyclopentyl-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5153065.png)